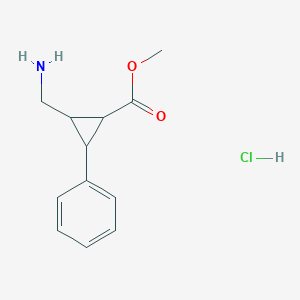
Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate;hydrochloride
カタログ番号 B2703211
CAS番号:
2416233-75-3
分子量: 241.72
InChIキー: VSYSIAIKMCNUTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . Aminomethyl propanol is an organic compound with the formula H2NC(CH3)2CH2OH. It is a colorless liquid that is classified as an alkanolamine .
Synthesis Analysis
Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular structure of aminomethyl propanol, an organic compound with a similar structure, is H2NC(CH3)2CH2OH .Chemical Reactions Analysis
Aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .Physical And Chemical Properties Analysis
Aminomethyl propanol is soluble in water and has about the same density as water .科学的研究の応用
Potential Antidepressant Properties
- A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, including Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride, were synthesized and evaluated as potential antidepressants. Some of these compounds showed greater activity than established antidepressants like imipramine and desipramine in animal tests designed to assess antidepressant activity (Bonnaud et al., 1987).
Enzyme Inhibition Studies
- Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride is identified as an irreversible inhibitor of a bacterial enzyme, 1-aminocyclopropane-1-carboxylate (ACC) deaminase. This enzyme is crucial in the conversion of ACC to alpha-ketobutyrate and ammonia. The inhibition mechanism is thought to involve the ring scission induced by the addition of an enzyme nucleophile (Zhao & Liu, 2002).
Polymer Chemistry Applications
- Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound similar to Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride, has been used in polymer chemistry. It was oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin, leading to the formation of cross-linked polymers (Pang, Ritter, & Tabatabai, 2003).
NMDA Receptor Studies
- Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride and related compounds have been studied for their interaction with N-methyl-D-aspartate (NMDA) receptors. These compounds have shown potential as NMDA receptor antagonists, suggesting a possible role in treating neuropathologies associated with excessive activation of these receptors (Shuto et al., 1996).
Anticonvulsant Activity
- 1-Aminocyclopropanecarboxylic acid and its derivatives, which include Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride, have demonstrated anticonvulsant activities. They have shown efficacy in blocking convulsions induced by N-methyl-D-aspartate, without affecting motor performance, highlighting their potential as anticonvulsant agents (Skolnick et al., 1989).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-9(7-13)10(11)8-5-3-2-4-6-8;/h2-6,9-11H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAPHUODKCTQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C1C2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)-3-phenylcyclopropane-1-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)
![4-[6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2703130.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)
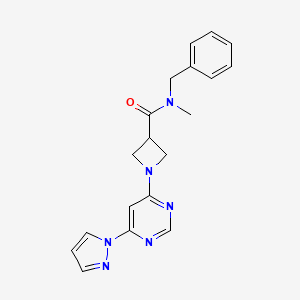
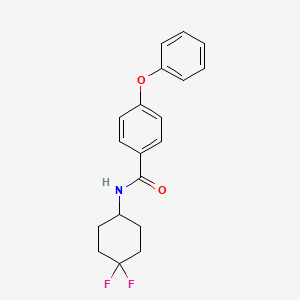
![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)
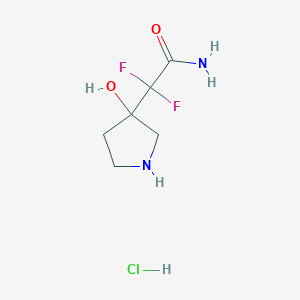
![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2703140.png)
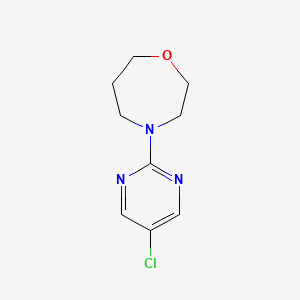
![2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2703143.png)
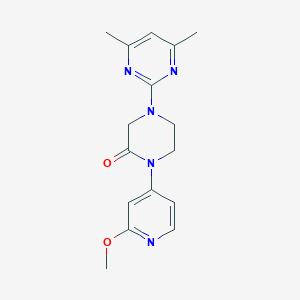
![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2703148.png)
![3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2703149.png)